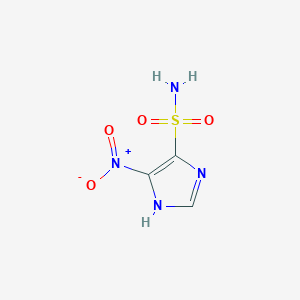

4-Nitro-1h-imidazole-5-sulfonamide

Description

Significance of Imidazole (B134444) and Sulfonamide Scaffolds in Modern Chemical Science

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized in 1858 by German chemist Heinrich Debus, this scaffold is a cornerstone in medicinal chemistry due to its desirable properties, including high stability, water solubility, and hydrogen bonding capability. ijsrtjournal.commdpi.com The electron-rich nature of the imidazole core allows it to readily bind with a diverse range of enzymes, proteins, and receptors through various interactions like hydrogen bonds and hydrophobic forces. nih.gov This versatility has led to the incorporation of the imidazole motif into numerous natural and synthetic bioactive compounds, including the amino acid histidine, histamine, and a multitude of pharmaceuticals with applications ranging from anticancer to antifungal agents. ijsrtjournal.commdpi.combiomedpharmajournal.org Its ability to act as a central scaffold for developing therapeutic compounds is well-documented, with imidazole derivatives being explored for their capacity to bind DNA, inhibit critical enzymes, and modulate receptor activity. ijsrtjournal.comnih.gov

The sulfonamide functional group (-S(=O)₂-NR₂) represents another privileged structure in drug discovery. Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic chemotherapeutic agents used systemically to prevent and treat bacterial infections. researchgate.netnih.gov Their mechanism often involves acting as antimetabolites that inhibit crucial bacterial metabolic pathways, such as the synthesis of folic acid. impactfactor.org Beyond their antibacterial origins, sulfonamide derivatives have demonstrated a vast spectrum of biological activities, leading to their clinical use as antihypertensive, antifungal, anti-inflammatory, and antiprotozoal agents. researchgate.netresearchgate.net A significant class of sulfonamides acts as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. researchgate.net The enduring importance of both imidazole and sulfonamide scaffolds underscores their status as critical building blocks in the design of new therapeutic agents. nih.govnih.gov

Historical and Contemporary Academic Interest in Nitroimidazole-Sulfonamide Architectures

The field of medicinal chemistry has shown sustained interest in nitroimidazole compounds, a class of nitrogen-containing heterocycles recognized for a wide array of biological effects, including antimicrobial, anticancer, and antiprotozoal activities. researchgate.netnih.gov The discovery of azomycin (B20884) (2-nitroimidazole) in the 1950s marked the advent of nitroimidazole-based antibiotics. researchgate.netnih.gov A key feature of these compounds is that their biological activity often relies on the reduction of the nitro group under low-oxygen conditions to form reactive cytotoxic intermediates that can damage cellular components like DNA. researchgate.netnih.gov Metronidazole, a well-known 5-nitroimidazole derivative, has been a cornerstone in treating infections caused by anaerobic bacteria and protozoa for decades. researchgate.netnih.gov

The strategic combination of the nitroimidazole core with a sulfonamide moiety has emerged as a compelling area of research. This molecular hybridization aims to create synergistic or novel biological activities by integrating the distinct properties of each pharmacophore. Academic research has focused on the synthesis of various nitroimidazole-sulfonamide derivatives. For instance, researchers have prepared new 5-nitroimidazoles bearing an allylic-sulfone chain at the C-2 position. nih.gov Other studies have described the synthesis of sulfonamides containing benznidazole (B1666585) (a 2-nitroimidazole (B3424786) derivative) and evaluated them as potential agents that target tumor-associated carbonic anhydrase isoforms. nih.gov This ongoing academic pursuit involves creating libraries of these hybrid molecules and evaluating them against various biological targets, reflecting a contemporary interest in developing novel therapeutic agents from these established structural motifs. researchgate.netresearchgate.netbrieflands.com

Overview of Key Research Domains Pertaining to 4-Nitro-1H-imidazole-5-sulfonamide

Research specifically into this compound has highlighted its potential in several key scientific domains. This heterocyclic compound is characterized by an imidazole ring substituted with a nitro group at the 4-position and a sulfonamide group at the 5-position. This specific arrangement is critical to its chemical reactivity and biological interactions.

The primary research applications for this compound can be categorized as follows:

Chemical Synthesis: The compound serves as a valuable intermediate and building block in organic synthesis. Its functional groups—the nitro and sulfonamide moieties—can undergo various chemical transformations, such as reduction or substitution reactions, allowing for the creation of more complex imidazole derivatives for academic and industrial research.

Medicinal Chemistry and Pharmacology: A significant portion of the research focuses on its biological activities. The mechanism of action is thought to involve the bioreduction of the nitro group into reactive species that cause cellular damage, combined with the sulfonamide group's ability to inhibit enzymes by mimicking natural substrates. Studies have indicated that the compound exhibits promising antimicrobial and antifungal properties. Furthermore, investigations have explored its potential as an anticancer agent, an antitubercular agent, and a therapeutic candidate for treating Chagas disease, caused by Trypanosoma cruzi.

The unique combination of a 4-nitroimidazole (B12731) core with a C-5 sulfonamide group distinguishes this compound from more commonly studied 2- and 5-nitroimidazole derivatives, driving continued investigation into its specific properties and potential applications.

Compound Data

Table 1: Properties of this compound Data sourced from available chemical databases. Note that some properties are estimated.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₃N₄O₄S |

| Molecular Weight | 191.15 g/mol |

| CAS Number | 6963-63-9 |

| Canonical SMILES | C1=NC(=C(N1)S(=O)(=O)N)N+[O-] |

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O4S/c4-12(10,11)3-2(7(8)9)5-1-6-3/h1H,(H,5,6)(H2,4,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARPOFSVXQKPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288117 | |

| Record name | 4-nitro-1h-imidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-63-9 | |

| Record name | 4-Nitro-1H-imidazole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6963-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-imidazole-5-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667675 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-1h-imidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Nitro 1h Imidazole 5 Sulfonamide and Its Derivatives

Strategic Approaches to Imidazole (B134444) Ring Construction and Functionalization

The synthesis of functionalized imidazoles is a cornerstone of medicinal chemistry. The precise control over the placement of substituents on the imidazole ring is paramount for tuning the biological activity of the final compounds.

Regioselective Synthesis of Nitroimidazole Precursors

The regioselective synthesis of nitroimidazole precursors is a critical first step in the preparation of 4-nitro-1H-imidazole-5-sulfonamide. The position of the nitro group on the imidazole ring significantly influences the molecule's properties. Researchers have developed various strategies to control the regioselectivity of N-alkylation of nitroimidazoles.

One study demonstrated that the alkylation of 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole (B138375) can be directed to the N1 position with total regioselectivity under specific reaction conditions. derpharmachemica.comderpharmachemica.com The choice of base, solvent, and temperature plays a crucial role in achieving this selectivity. For instance, using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) at 60°C has been shown to produce good yields of N-alkylated imidazoles. derpharmachemica.comresearchgate.net The steric hindrance of the nitro group can also influence the site of alkylation, favoring the N1 position in 4-nitroimidazoles. derpharmachemica.com

Computational studies have been employed in conjunction with experimental work to understand and predict the regioselectivity of these reactions. derpharmachemica.comderpharmachemica.com These studies help in designing synthetic routes that favor the desired isomer, which is essential for the subsequent steps in the synthesis of the target compound.

Nitration and Halogenation Protocols for Imidazole Scaffolds

The introduction of a nitro group onto the imidazole ring is a key functionalization step. Traditional nitration methods often involve harsh conditions, such as a mixture of concentrated nitric and sulfuric acids. google.com These conditions can lead to a lack of regioselectivity and the formation of multiple products, particularly when the imidazole ring is substituted with electron-donating groups.

More advanced and milder nitration techniques have been developed to overcome these challenges. For example, nitronium fluoborate in an inert solvent like chloroform (B151607) can be used for the nitration of aryl-imidazoles at room temperature. google.com The use of such reagents allows for better control over the reaction and can lead to higher yields of the desired nitroimidazole.

Halogenation of the imidazole scaffold is another important functionalization reaction, often serving as a prelude to further modifications. A convenient method for the 2-halogenation of imidazole N-oxides involves O-acylation with tosyl halides, followed by a cine-substitution. researchgate.net This approach expands the range of accessible halogenated imidazole derivatives. Another one-pot deoxygenative chlorination of 2-unsubstituted imidazole N-oxides using oxalyl chloride provides a metal-free and solvent-free method to produce 2-chloroimidazoles in excellent yields. beilstein-journals.org

Synthesis of the this compound Core Structure

The construction of the this compound core involves the formation of the sulfonamide group and its integration with the nitroimidazole scaffold.

Sulfonamide Formation via S-N Coupling Reactions

The formation of a sulfonamide bond (S-N coupling) is a fundamental transformation in the synthesis of sulfonamide-containing compounds. Various methods have been developed to achieve this coupling efficiently.

One common approach involves the reaction of a sulfonyl chloride with an amine. nih.gov However, the synthesis of sulfonyl chlorides can require harsh conditions. nih.govacs.org To circumvent this, alternative methods have been developed. For instance, a one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can produce a wide range of sulfonamides in good yields. organic-chemistry.org Another method utilizes the reductive coupling of nitroarenes and sodium arylsulfinates in the presence of an iron catalyst. organic-chemistry.org

More recently, a novel strategy has emerged that uses the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine to synthesize primary sulfonamides from organometallic reagents. nih.gov This method avoids the need for sulfonyl chlorides and offers a new pathway to primary sulfonamides. Additionally, a copper-catalyzed decarboxylative halosulfonylation of aromatic acids has been developed, allowing for the one-pot synthesis of sulfonamides from readily available carboxylic acids and amines. acs.org

Integration of Nitroimidazole and Sulfonamide Moieties

The integration of the nitroimidazole and sulfonamide moieties is the final key step in the synthesis of the target compound. This can be achieved through several synthetic routes.

One strategy involves the reaction of a pre-functionalized nitroimidazole containing a suitable leaving group with a sulfonamide. For example, a 5-bromo-4-nitroimidazole derivative can be reacted with a piperazine-containing sulfonamide to yield the desired product. researchgate.net

Another approach is the reductive coupling of a nitroimidazole with an aryl sulfinate. A recently developed method uses sodium bisulfite, with or without tin(II) chloride, to facilitate the reductive coupling of various nitro-heteroarenes with aryl sulfinates to form the corresponding sulfonamides. acs.org This method is particularly useful for generating heteroaryl sulfonamides. A similar reductive coupling strategy has been employed for the modular synthesis of N-aryl glycosyl sulfonamides from glycosyl sulfinates and nitroarenes. rsc.org

The synthesis of new 5-nitroimidazoles with an allylic-sulfone chain at the 2-position has also been reported, starting from 2-chloromethyl-1-methyl-5-nitro-1H-imidazole. nih.gov This demonstrates the versatility of substitution reactions on the nitroimidazole core to introduce sulfone-containing side chains.

Optimization of Reaction Conditions and Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and byproducts. Key parameters that are often optimized include the choice of solvent, base, temperature, and catalyst.

For the N-alkylation of nitroimidazoles, studies have shown that heating the reaction to 60°C significantly improves the yields of the N-alkylated products. derpharmachemica.comresearchgate.net The use of acetonitrile as a solvent and K2CO3 as a base has been identified as an effective combination for this transformation. derpharmachemica.com

In the synthesis of 4,5-dinitroimidazole, the molar ratio of nitric acid to imidazole, the reaction temperature, and the reaction time have been optimized to achieve a yield of 89.4%. The optimal conditions were found to be a molar ratio of 1.6:1, a temperature of 90-95°C, and a reaction time of 5-5.5 hours. researchgate.net

The use of ultrasound has been explored as a green synthetic strategy to improve reaction efficiency and yields in the functionalization of imidazole N-oxides. researchgate.net Similarly, multicomponent reactions (MCRs) offer an efficient and sustainable approach to synthesizing complex heterocyclic scaffolds in a single step, often with high yields and broad functional group tolerance. researchgate.net

Interactive Data Table: Optimization of N-Alkylation of 4-Nitroimidazole

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Methyl iodide | K2CO3 | DMSO | Room Temp | Low | derpharmachemica.com |

| 2 | Ethyl bromide | K2CO3 | DMF | Room Temp | Low | derpharmachemica.com |

| 3 | Methyl iodide | K2CO3 | CH3CN | 60 | 85 | derpharmachemica.comresearchgate.net |

| 4 | Ethyl bromide | K2CO3 | CH3CN | 60 | 78 | derpharmachemica.comresearchgate.net |

| 5 | Benzyl (B1604629) chloride | KOH | DMSO | Room Temp | Moderate | derpharmachemica.com |

| 6 | Benzyl chloride | K2CO3 | CH3CN | 60 | 82 | derpharmachemica.comresearchgate.net |

Interactive Data Table: Conditions for Nitration of Imidazole Derivatives

| Entry | Imidazole Substrate | Nitrating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1 | Imidazole | HNO3/H2SO4 | - | - | 4-Nitroimidazole | - | |

| 2 | 2-Phenylimidazole | Nitronium fluoborate | Chloroform | 20 | 2-Phenyl-4-nitroimidazole | - | google.com |

| 3 | Imidazole | HNO3/H2SO4 | - | 90-95 | 4,5-Dinitroimidazole | 89.4 | researchgate.net |

| 4 | 1-Methylimidazole | HNO3/H2SO4 | - | 105-115 | 1-Methyl-4,5-dinitroimidazole | 60 | researchgate.net |

Derivatization Strategies and Analog Synthesis

The N-alkylation of the 4-nitroimidazole core is a fundamental strategy for creating derivatives, as the substituent on the nitrogen atom can significantly influence the molecule's properties. The alkylation of 4(5)-nitroimidazole is sensitive to reaction conditions, which can dictate the regiochemical outcome. derpharmachemica.comresearchgate.net

Research has demonstrated that the reaction of 2-methyl-4(5)-nitroimidazole with various benzyl or butyl halides can be successfully carried out in the presence of a solid-liquid phase transfer catalyst at room temperature to yield N-1 substituted products. researchgate.net The choice of base and solvent plays a critical role in reaction efficiency. Studies comparing conditions such as potassium carbonate (K2CO3) versus potassium hydroxide (B78521) (KOH) in solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile have shown that the combination of K2CO3 in acetonitrile at elevated temperatures (e.g., 60°C) provides superior yields. derpharmachemica.comresearchgate.net

Temperature also governs regioselectivity in acidic media. rsc.org Alkylation with reactive agents like benzyl chloride at lower temperatures (75°C) tends to favor the formation of the 5-nitro isomer, while higher temperatures (140°C) promote the thermodynamically more stable 4-nitro isomer. rsc.org This is attributed to a mechanism involving the quaternization of the initial product followed by preferential dealkylation at higher temperatures. rsc.org

Table 1: Conditions for N-Alkylation of Nitroimidazoles

| Starting Material | Alkylating Agent | Base/Solvent | Temperature | Yield | Reference |

| 4-nitroimidazole | Various alkyl halides | K2CO3 / Acetonitrile | 60°C | 66-85% | derpharmachemica.comresearchgate.net |

| 4-nitroimidazole | Various alkyl halides | K2CO3 / DMSO | Room Temp | ~40% | researchgate.net |

| 4-nitroimidazole | Various alkyl halides | KOH / Acetonitrile | Room Temp | <28% | researchgate.net |

| 4(5)-nitroimidazole | Benzyl chloride | Acidic media | 75°C | Predominantly 5-nitro isomer | rsc.org |

| 4(5)-nitroimidazole | Benzyl chloride | Acidic media | 140°C | Predominantly 4-nitro isomer | rsc.org |

Modifications at the Sulfonamide Nitrogen and Sulfur Centers

The sulfonamide group (-SO2NH2) offers a prime location for diversification. Modifications can be made at the nitrogen atom through substitution or at the sulfur center by altering the synthetic route to incorporate the sulfonamide moiety.

The sulfonamide group can undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups. A key example of N-substitution is the synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide, which features methyl groups on both the imidazole nitrogen and the sulfonamide nitrogen. More complex derivatives have also been synthesized, such as 1-methyl-N-[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]-4-nitro-1H-imidazole-5-sulfonamide, demonstrating the feasibility of adding larger, functionalized substituents to the sulfonamide nitrogen. chemnet.com

A novel approach for the formation of the sulfonamide linkage involves the reductive coupling of nitro-heteroarenes with aryl sulfinates. acs.org This method utilizes reducing agents like sodium bisulfite, sometimes in combination with tin(II) chloride, to directly convert the nitro group of a compound like nitroimidazole into a sulfonamide by reacting it with a sodium aryl sulfinate. acs.org This strategy provides a powerful alternative to traditional sulfonamide synthesis, enabling the creation of a wide range of (hetero)aryl sulfonamide derivatives from readily available nitroarenes. acs.org

Table 2: Examples of Derivatives Modified at the Sulfonamide Group

| Compound Name | Modification Type | Reference |

| N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide | N,N-Dimethylation of sulfonamide; N-methylation of imidazole | |

| 1-methyl-N-[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]-4-nitro-1H-imidazole-5-sulfonamide | Acylative N-substitution of sulfonamide | chemnet.com |

| (Hetero)aryl Sulfonamides from Nitroimidazoles | Reductive coupling of nitro group with aryl sulfinates | acs.org |

Diversification via Side-Chain Introductions on the Imidazole Core

Introducing side chains onto the carbon atoms of the imidazole ring is a crucial strategy for developing new analogs with potentially enhanced biological activity. This is often achieved by using halogenated nitroimidazoles as versatile synthetic intermediates. researchgate.net

2-Bromo-4-nitro-1H-imidazole is a key building block for drugs like pretomanid, where side chains are introduced via substitution reactions. researchgate.net Furthermore, modern cross-coupling reactions provide an efficient means to introduce carbon-carbon bonds at specific positions on the imidazole core. For instance, a one-pot, microwave-assisted bis-Suzuki-Miyaura reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been developed to synthesize 2,4-disubstituted derivatives. researchgate.net This methodology is compatible with a wide range of (hetero)arylboronic acids. researchgate.net Similarly, sequential Suzuki-Miyaura and Sonogashira reactions can be employed to introduce both aryl and alkynyl groups onto the imidazole scaffold. researchgate.net

Another approach involves the functionalization of a pre-existing side chain. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole can react with various aromatic aldehydes and carbonyl compounds to create a diverse library of alcohol derivatives, thereby extending the side chain with new stereocenters and functional groups. mdpi.com

Table 3: Methods for Side-Chain Introduction on the Nitroimidazole Core

| Intermediate | Reaction Type | Side-Chain Introduced | Reference |

| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Suzuki-Miyaura Coupling | (Hetero)aryl groups | researchgate.net |

| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Sonogashira Coupling | Terminal alkynes | researchgate.net |

| 2-Bromo-4-nitro-1H-imidazole | Nucleophilic Substitution | Ether linkages (e.g., for Pretonamid) | researchgate.net |

| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Reaction with carbonyls | Substituted benzyl alcohols | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 1h Imidazole 5 Sulfonamide

Electron-Withdrawing Effects and Aromatic Substitution Patterns

The imidazole (B134444) ring is an aromatic heterocycle, and its reactivity is significantly influenced by the powerful electron-withdrawing nature of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups. The nitro group, in particular, exerts a strong -I (inductive) and -R (resonance) effect, substantially decreasing the electron density of the imidazole ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions.

Conversely, the electron-poor nature of the imidazole ring in 4-Nitro-1H-imidazole-5-sulfonamide makes it more susceptible to nucleophilic aromatic substitution, although such reactions are not commonly reported for this specific compound. The positions on the imidazole ring are not equivalent. The presence of the nitro group at the 4-position and the sulfonamide group at the 5-position directs any potential substitution reactions. For instance, studies on related nitroimidazoles have shown that the electron density at different positions of the ring can be influenced by substituents, thereby affecting the site of further reactions. rsc.org

Alkylation reactions on the imidazole nitrogen are a common feature of imidazole chemistry. For 4-nitroimidazole (B12731), alkylation tends to favor the N-1 position. derpharmachemica.com This regioselectivity is influenced by both electronic and steric factors. The electron-withdrawing groups can influence the pKa of the imidazole nitrogen, affecting its nucleophilicity.

| Position | Electron Density | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack |

|---|---|---|---|

| C2 | Reduced | Low | Potentially Higher |

| N1 (if deprotonated) | Reduced | Low (as a base) | High (for alkylation) |

| N3 | Reduced | Low (as a base) | Low |

Nucleophilic and Electrophilic Reactivity of Nitro and Sulfonamide Groups

The functional groups of this compound exhibit both nucleophilic and electrophilic characteristics.

Nitro Group: The nitro group is strongly electrophilic. The nitrogen atom is electron-deficient and can be attacked by nucleophiles, although this is less common than reactions involving the reduction of the nitro group. The oxygen atoms of the nitro group possess lone pairs and can act as weak nucleophiles or bases.

Sulfonamide Group: The sulfonamide group (-SO₂NH₂) has a more complex reactivity profile. The sulfur atom is highly electrophilic due to the two attached oxygen atoms and can be a target for nucleophilic attack, potentially leading to the cleavage of the S-N or S-C bond under certain conditions. The nitrogen atom of the sulfonamide has a lone pair of electrons and can act as a nucleophile, for example, in alkylation or acylation reactions. The acidity of the sulfonamide N-H proton makes it susceptible to deprotonation by a base, forming a nucleophilic anion. The sulfonamide group can also participate in substitution reactions.

Derivatives can be synthesized by reacting the corresponding sulfonyl chloride, 4-nitro-1H-imidazole-5-sulfonyl chloride, with various amines. letopharm.com This highlights the electrophilic nature of the sulfonyl group.

Redox Chemistry and Associated Transformations (e.g., nitro group reduction to amino)

The redox chemistry of this compound is a key aspect of its chemical character, particularly concerning the nitro group.

The reduction of the nitro group to an amino group (-NH₂) is a common and significant transformation. This can be achieved using a variety of reducing agents and conditions. The resulting 4-amino-1H-imidazole-5-sulfonamide is a valuable synthetic intermediate for the preparation of a wide range of derivatives.

Several methods exist for the reduction of aromatic nitro groups, and the choice of reagent can be critical to avoid the reduction of other functional groups. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provide a milder reduction that can be selective for the nitro group. commonorganicchemistry.com

Other Reagents: Sodium hydrosulfite, tin(II) chloride, and samarium have also been employed for the reduction of nitroarenes. wikipedia.org The use of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to be an effective and selective method for reducing aromatic nitro compounds at room temperature.

The biological activity of many nitroimidazoles is linked to the in vivo reduction of the nitro group, which can lead to the formation of reactive intermediates that have cytotoxic effects. nih.gov The rate of reduction of nitroimidazole compounds has been shown to correlate with their one-electron reduction potentials. nih.gov

The sulfonamide group is generally stable to the conditions used for nitro group reduction. However, under strong oxidizing or reducing conditions, it can also undergo transformations. The nitro group itself can be further oxidized under strong oxidative conditions.

| Functional Group | Reaction Type | Common Reagents | Product |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂/Pd/C, Fe/AcOH, Zn/AcOH, SnCl₂ | Amino (-NH₂) |

| Nitro (-NO₂) | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Further oxidized products |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its adjacent reactive functional groups, presents the potential for intramolecular cyclization reactions, particularly after modification of the sulfonamide group. For instance, if the sulfonamide nitrogen is functionalized with a chain containing a suitable leaving group or a reactive terminus, intramolecular cyclization could lead to the formation of fused heterocyclic systems.

While specific examples for this compound are not extensively documented in the provided search results, related studies on substituted furans and imidazoles demonstrate the feasibility of such pathways. For example, 5-nitro-substituted furfuryl amides have been shown to undergo unusual isomerization-cyclization reactions. nih.gov Similarly, dearomative (3+2) cycloaddition reactions have been reported for the amination of arenes and heteroarenes, which proceed through cyclic intermediates. acs.org These examples suggest that under appropriate conditions, derivatives of this compound could undergo intramolecular reactions to form novel ring systems.

Chemical Stability and Degradation Profiles under Varied Conditions

This compound is a crystalline solid and is expected to be relatively stable under standard laboratory conditions. The stability of the compound is influenced by the aromatic nature of the imidazole ring and the presence of the robust sulfonamide group. However, the compound can degrade under specific conditions.

pH: The stability of the imidazole ring and the ionization state of the sulfonamide group are pH-dependent. In strongly acidic or basic solutions, hydrolysis of the sulfonamide or degradation of the imidazole ring may occur over time. The pKa of the imidazole ring in 4-nitroimidazole is approximately 9-9.5, indicating that it will be predominantly in its neutral form under typical physiological and environmental pH conditions. mdpi.com

Temperature: While generally stable at room temperature, elevated temperatures can lead to decomposition. The melting point of the related compound 4-nitroimidazole is high (303 °C with decomposition), suggesting significant thermal stability. chemicalbook.com

Light: Nitroaromatic compounds can be susceptible to photodecomposition. Studies on 4-nitroimidazole have shown that it undergoes photochemical oxidation, with direct photolysis being a likely degradation pathway in aqueous environments. mdpi.com This suggests that this compound may also be light-sensitive.

Oxidizing and Reducing Environments: As discussed in the redox chemistry section, the compound is reactive towards both strong oxidizing and reducing agents. The nitro group is particularly susceptible to reduction. The compound is stable under normal conditions but should be kept away from strong oxidizing agents. fishersci.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Nitro-1h-imidazole-5-sulfonamide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

While specific experimental data for this compound is not available in the public domain, the expected analyses are described below.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be utilized to identify the number of chemically non-equivalent protons and their immediate electronic environment. The imidazole (B134444) ring possesses a single proton, the chemical shift of which would be influenced by the electron-withdrawing effects of the adjacent nitro and sulfonamide groups. The protons of the sulfonamide (SO₂NH₂) group and the imidazole N-H would also be observable, with their chemical shifts and multiplicities providing valuable structural information.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Imidazole C-H | Dependent on solvent and substitution | Singlet |

| Imidazole N-H | Variable, dependent on solvent and concentration | Broad Singlet |

| Sulfonamide NH₂ | Variable, dependent on solvent and concentration | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe their chemical environment. In this compound, two distinct signals would be expected for the carbon atoms of the imidazole ring. The chemical shifts of these carbons would be significantly affected by the attached nitro and sulfonamide functional groups.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| Imidazole C-4 (attached to NO₂) | Downfield shift due to electron-withdrawing group |

| Imidazole C-5 (attached to SO₂NH₂) | Downfield shift due to electron-withdrawing group |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals for the imidazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro (NO₂), sulfonamide (SO₂NH₂), and imidazole (N-H) functional groups. The presence of these bands would provide strong evidence for the proposed structure.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Imidazole) | 3400-3200 | Stretching |

| N-H (Sulfonamide) | 3350-3250 | Asymmetric and Symmetric Stretching |

| C-H (Imidazole) | ~3100 | Stretching |

| C=N (Imidazole) | ~1600 | Stretching |

| N=O (Nitro) | 1550-1500 and 1350-1300 | Asymmetric and Symmetric Stretching |

| S=O (Sulfonamide) | 1350-1300 and 1160-1140 | Asymmetric and Symmetric Stretching |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound, mass spectrometry would be used to confirm the molecular formula (C₃H₃N₅O₄S) by identifying the molecular ion peak. The fragmentation pattern would be expected to show losses of characteristic fragments such as NO₂, SO₂, and parts of the imidazole ring, further corroborating the structure.

Expected Mass Spectrometry Data:

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]+ | 192.16 (based on isotopic masses) | Molecular Ion |

| [M - NO₂]+ | 146 | Loss of nitro group |

| [M - SO₂NH₂]+ | 112 | Loss of sulfonamide group |

Crystallographic Analysis of this compound Remains Elusive

Despite significant interest in the chemical properties and potential applications of nitroimidazole compounds, detailed structural information for this compound, as determined by X-ray crystallography, is not publicly available.

X-ray crystallography is a cornerstone technique in modern chemistry, providing precise data on the three-dimensional arrangement of atoms within a crystalline solid. This information is critical for understanding a molecule's steric and electronic properties, which in turn dictate its reactivity and interactions with other molecules. For a compound like this compound, crystallographic data would offer invaluable insights into its molecular geometry, conformational preferences, and the nature of the non-covalent interactions that govern its crystal packing.

While crystallographic studies have been conducted on analogous nitroimidazole derivatives, such as 4,5-dinitro-1H-imidazole, these findings cannot be directly extrapolated to this compound due to the differing electronic and steric influences of the sulfonamide group compared to a second nitro group.

The Anticipated Structural Significance

Should such data become available, the analysis would focus on several key areas:

Confirmation of Molecular Geometry and Conformation

Analysis of Intermolecular Interactions and Crystal Packing

Understanding how individual molecules of this compound arrange themselves in the solid state is crucial. The presence of the sulfonamide group, with its potential for strong hydrogen bonding via the N-H and S=O moieties, and the nitro group, a known hydrogen bond acceptor, suggests a rich network of intermolecular interactions. Detailed analysis would likely reveal a complex array of hydrogen bonds, and potentially other non-covalent interactions such as π-π stacking of the imidazole rings, which would dictate the crystal's stability and physical properties.

The lack of available crystallographic data for this compound highlights a gap in the structural chemistry of this class of compounds. Future research in this area would be highly beneficial for a complete understanding of its chemical behavior and for the rational design of new materials and therapeutic agents based on its scaffold.

Theoretical and Computational Investigations of 4 Nitro 1h Imidazole 5 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties of 4-Nitro-1H-imidazole-5-sulfonamide. These computational techniques offer a detailed understanding of the molecule's structure and chemical reactivity.

Density Functional Theory (DFT) Studies of Molecular Stability and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and stability of molecules. For compounds similar to this compound, such as aminonitroimidazoles, DFT calculations at levels like B3LYP/aug-cc-pVDZ have been effectively employed to explore their geometric and electronic structures. nih.gov Such studies on this compound would involve optimizing the molecular geometry to find its most stable conformation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com

For a related imidazole (B134444) derivative, a HOMO-LUMO energy gap of 4.4871 eV was calculated, suggesting a significant degree of stability and a lower tendency for charge transfer. irjweb.com A larger gap generally implies higher stability and lower chemical reactivity. irjweb.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict how it will interact with other chemical species.

Table 1: Hypothetical Reactivity Descriptors for this compound (Note: These values are illustrative and would need to be confirmed by specific DFT calculations for the target compound.)

| Descriptor | Formula | Hypothetical Value |

| EHOMO | - | -8.5 eV |

| ELUMO | - | -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.5 eV |

| Ionization Potential (I) | -EHOMO | 8.5 eV |

| Electron Affinity (A) | -ELUMO | 3.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 5.75 |

| Chemical Hardness (η) | (I - A) / 2 | 2.75 |

| Softness (S) | 1 / (2η) | 0.18 |

| Electrophilicity Index (ω) | χ² / (2η) | 6.01 |

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electron density within the this compound molecule is crucial for understanding its intermolecular interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. This map helps in identifying the electrophilic and nucleophilic sites within the molecule.

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitro group, being strongly electron-withdrawing, would create a significant region of positive potential around the imidazole ring, while the oxygen atoms of the nitro and sulfonamide groups would be sites of negative potential. This analysis is vital for predicting how the molecule will orient itself when approaching other molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.

Conformational Analysis and Tautomerism Studies

The this compound molecule possesses rotational freedom around the C-S bond of the sulfonamide group, leading to different possible conformations. Conformational analysis would involve systematically rotating this bond and calculating the energy of each resulting structure to identify the most stable conformers.

Furthermore, the imidazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. For instance, the hydrogen could be on N1 or N3 of the imidazole ring. Theoretical calculations are essential to determine the relative energies of these tautomers and thus their relative populations at equilibrium. Understanding the predominant tautomeric form is critical as it will dictate the molecule's hydrogen bonding patterns and interaction with other molecules.

Prediction of Molecular Recognition and Interactions with Model Chemical Systems

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict how this compound might interact with biological macromolecules or other chemical systems. nih.gov For instance, the sulfonamide group is a well-known pharmacophore that can interact with the active sites of various enzymes.

Molecular docking simulations would place the this compound molecule into the binding site of a model protein or DNA sequence to predict the preferred binding mode and estimate the binding affinity. These simulations would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the target. For example, the sulfonamide and nitro groups could act as hydrogen bond acceptors, while the imidazole ring could participate in π-stacking interactions. nih.gov

MD simulations could then be used to study the stability of the predicted complex over time, providing insights into the dynamics of the interaction and the conformational changes that may occur upon binding.

Simulation of Solvent Effects and Environmental Influences on Compound Behavior

The behavior of this compound in different environments is significantly influenced by its interaction with surrounding solvent molecules. Computational chemistry offers powerful tools to simulate and predict these effects, providing insights into the compound's stability, reactivity, and conformational preferences in various media. These simulations are crucial for understanding its behavior in biological systems and for designing derivatives with improved properties.

Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of the local interactions. This approach, often employed in molecular dynamics (MD) simulations, can reveal specific hydrogen bonding patterns and the structure of the solvation shell around the compound. Such detailed information is vital for understanding the microscopic interactions that govern the compound's behavior in a particular environment.

While specific simulation data for this compound is not extensively detailed in the public literature, the methodologies are well-established. For example, computational studies on similar sulfonamide compounds have demonstrated that solvent polarity can significantly impact their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for chemical reactivity. jcsp.org.pk The environmental influence on the N-H protons of the imidazole and sulfonamide groups is also a key aspect, as their acidity and hydrogen bonding capacity can be modulated by the solvent. jcsp.org.pk

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

The chemical reactivity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure and electronic characteristics. QSAR/QSPR studies on nitroimidazole sulfonamides and related compounds have identified several key structural parameters, known as molecular descriptors, that correlate with their activity and properties. researchgate.netnih.gov

These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. Electronic descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, provide insights into the molecule's reactivity and its ability to participate in electrostatic interactions. For instance, the low-lying LUMO, characteristic of nitroaromatic compounds, is often correlated with their radiosensitizing properties, as it facilitates electron capture. researchgate.net Steric descriptors, like molecular volume and surface area, describe the size and shape of the molecule, which are important for its interaction with biological targets. Hydrophobic descriptors, such as the logarithm of the partition coefficient (logP), quantify the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

In a typical QSPR study of sulfonamides, various topological and quantum chemical descriptors are calculated and correlated with experimental or calculated properties using multiple linear regression (MLR) or other statistical methods. jcsp.org.pkresearchgate.net For example, descriptors like the Balaban index (J), Harary number (H), and LUMO energy have been shown to correlate well with thermodynamic properties like heat capacity and entropy for a series of sulfonamides. jcsp.org.pkresearchgate.net

Below is a hypothetical data table illustrating the types of structural parameters that would be calculated for this compound in a QSAR/QSPR study.

| Descriptor Category | Structural Parameter | Typical Role in Correlation |

| Electronic | HOMO Energy | Relates to electron-donating ability |

| LUMO Energy | Relates to electron-accepting ability and reactivity | |

| Dipole Moment | Influences solubility and binding interactions | |

| Atomic Charges | Indicates sites for electrostatic interactions | |

| Steric | Molecular Weight | Basic measure of size |

| Molecular Volume | Describes the space occupied by the molecule | |

| Surface Area | Relates to accessibility for interactions | |

| Topological | Wiener Index (W) | Relates to molecular branching |

| Randić Index (χ) | Encodes information about molecular connectivity |

A primary goal of QSAR/QSPR studies is the development of predictive models that can guide the design of new analogues with improved activity or properties. Once a statistically robust QSAR model is established for a series of compounds, it can be used to predict the activity of virtual, yet-to-be-synthesized molecules. researchgate.net This in silico screening approach can save significant time and resources by prioritizing the synthesis of the most promising candidates.

For nitroimidazole sulfonamides, QSAR models have been developed to predict their effectiveness as radiosensitizers. researchgate.net These models use a combination of 2D descriptors to correlate the chemical structure with biological endpoints such as sensitizer (B1316253) enhancement ratio and survival ratio. researchgate.net The insights gained from these models can reveal the structural requirements for optimal activity. For example, a model might indicate that increasing the electron-withdrawing strength of a particular substituent or modifying the steric bulk at a specific position could lead to a more potent analogue.

The process of predictive modeling typically involves the following steps:

Data Set Selection: A diverse set of compounds with known activities or properties is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Development: Statistical methods are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The validated QSAR model can then be used to screen a virtual library of analogues of this compound. By systematically modifying the core structure—for instance, by introducing different substituents on the imidazole ring or the sulfonamide group—it is possible to predict which modifications are most likely to result in compounds with desired characteristics.

The table below presents a conceptual overview of how predictive modeling could be applied to design analogues of this compound.

| Modification Site | Proposed Analogue | Predicted Property Change (Hypothetical) | Rationale from Predictive Model |

| Imidazole N1-position | Methylation | Increased lipophilicity, altered binding | Model indicates a positive correlation between logP and cell permeability. |

| Sulfonamide nitrogen | Alkyl substitution | Modified hydrogen bonding capacity | Model suggests that H-bond donor count is critical for target interaction. |

| Imidazole C2-position | Introduction of a halogen | Increased electron-withdrawing nature | Model shows that a lower LUMO energy enhances radiosensitizing activity. |

Through such iterative cycles of prediction, synthesis, and testing, computational models serve as a powerful tool in the rational design of new and more effective chemical entities based on the this compound scaffold.

Exploratory Chemical Applications and Roles in Advanced Research

Function as Versatile Synthetic Intermediates and Building Blocks

4-Nitro-1H-imidazole-5-sulfonamide serves as a foundational building block in organic synthesis, providing a scaffold for the construction of more complex molecules. The presence of both a nitro group and a sulfonamide group offers multiple reaction pathways for chemical modification. The nitro group, being a strong electron-withdrawing group, activates the imidazole (B134444) ring for certain reactions, while also being susceptible to reduction to form an amino group, which opens up a different set of synthetic possibilities.

Key chemical transformations that underscore its versatility as a synthetic intermediate include:

Reduction: The nitro group can be reduced to an amine using various reducing agents. This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the molecule's electronic properties and enabling further functionalization, such as diazotization or acylation.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups onto the imidazole core.

Reductive Coupling: Advanced methods have been developed for the synthesis of heteroaryl sulfonamides through the reductive coupling of nitroarenes with aryl sulfinates. acs.org A study demonstrated a procedure using sodium bisulfite, with and without tin(II) chloride, to facilitate this coupling, providing a direct route to complex sulfonamides from readily available nitro-heterocyclic starting materials. acs.org This highlights a direct application for nitroimidazole scaffolds in forming new S-N bonds, bypassing the need for more reactive intermediates. acs.org

The utility of the broader nitroimidazole class as synthetic precursors is well-documented. For instance, 4-nitroimidazole (B12731) is a known intermediate in the synthesis of more complex compounds like 1-methyl-2,4,5-trinitro imidazole. sigmaaldrich.com The strategic modification of these building blocks allows chemists to fine-tune molecular properties for specific applications, ranging from pharmaceuticals to materials.

Development of Chemical Probes for Mechanistic Biological Systems Investigations (e.g., enzyme inhibition studies in vitro, non-clinical)

The nitroimidazole scaffold is central to the design of chemical probes for studying biological systems, particularly those involving hypoxic (low oxygen) environments. The mechanism often relies on the selective reduction of the nitro group by cellular reductases that are overexpressed under hypoxic conditions, leading to the formation of reactive species that can bind to cellular components or exert a specific action. nih.gov

Probes for Hypoxia Detection: A prominent example is the use of nitroimidazole derivatives as markers for tumor hypoxia. Compounds like Pimonidazole undergo reductive activation specifically in hypoxic cells. nih.gov Once activated, they form covalent adducts with thiol-containing proteins. These adducts can then be detected using analytical methods like immunohistochemistry or ELISA, allowing researchers to map low-oxygen regions within tumors, which is critical for understanding tumor biology and resistance to therapy. nih.gov

Probes for Target Identification and Enzyme Inhibition: Nitroimidazole-sulfonamides have been specifically designed as probes to investigate enzyme function. In one line of research, a series of nitroimidazole-sulfonamides were synthesized to act as inhibitors targeting carbonic anhydrase (CA) isoforms IX and XII, which are enzymes associated with tumor hypoxia. researchgate.net The sulfonamide group acts as the primary binding motif to the zinc ion in the enzyme's active site, while the nitroimidazole tail can be exploited for other purposes, such as reporting on the hypoxic status of the cell. researchgate.net Crystallographic studies of a related derivative complexed with human carbonic anhydrase II have elucidated the precise binding mode, confirming how these molecules interact with their target. researchgate.net

In a different approach, researchers used nitroimidazole hybrids linked to an indolin-2-one moiety to investigate their mechanism of action in pathogenic bacteria. acs.org Using activity-based protein profiling (ABPP), a form of chemical proteomics, they discovered that these compounds directly target bacterial topoisomerase IV, an essential enzyme for DNA replication. acs.org This study showcases the use of functionalized nitroimidazoles as chemical probes to uncover novel molecular targets in complex biological systems, independent of the classical DNA-damaging role. acs.org

The table below summarizes key findings from studies using nitroimidazole derivatives as chemical probes.

| Probe Type | Target System/Enzyme | Mechanism of Action | Key Finding |

| Hypoxia Marker | Hypoxic Tumor Cells | Reductive activation of the nitro group leads to covalent binding to thiol-containing proteins. nih.gov | Allows for immunohistochemical detection and mapping of hypoxic regions in tissues. nih.gov |

| Enzyme Inhibitor | Carbonic Anhydrase IX/XII | The sulfonamide group binds to the active site zinc ion, inhibiting enzyme activity. researchgate.net | Created potent, nanomolar inhibitors that reduce hypoxia-induced extracellular acidosis in vitro. researchgate.net |

| Target Discovery Probe | Staphylococcus aureus | Direct binding to and inhibition of a protein target, identified via chemical proteomics. acs.org | Uncovered that nitroimidazole-indolin-2-one hybrids inhibit bacterial topoisomerase IV. acs.org |

Potential in Functional Materials Science and Optical Applications (e.g., deep-blue emitters)

While direct applications of this compound in materials science are not extensively documented, the imidazole scaffold itself is a key component in the design of functional organic materials, particularly for optical applications like Organic Light-Emitting Diodes (OLEDs). The interest in imidazole-based materials stems from their electronic properties, thermal stability, and potential for high quantum yields. researchgate.netrsc.org

Specifically, derivatives of phenanthroimidazole, which integrate an imidazole ring into a larger polycyclic aromatic structure, have been successfully developed as highly efficient deep-blue and green light emitters for OLEDs. researchgate.netrsc.org The unique electronic structure of the imidazole ring, combined with a donor-acceptor molecular design, can facilitate intramolecular charge transfer, leading to strong fluorescence. researchgate.net Researchers have synthesized pyrene-benzimidazole derivatives that exhibit pure blue electroluminescence with high spectral purity when used as the emissive layer in a non-doped OLED device. mdpi.com

Furthermore, 4-nitroimidazole has been utilized in studies of peroxyoxalate chemiluminescence, a chemical reaction that produces light. This research investigated the catalytic efficiency of various heterocyclic compounds in light-producing reactions, highlighting the role of the electronic nature of the imidazole ring in such processes. sigmaaldrich.com These examples demonstrate the inherent potential of the imidazole core structure in the field of optical materials. The specific electronic contributions of the nitro and sulfonamide groups in this compound could, in principle, be harnessed to tune the photophysical properties for novel materials, although this remains an area for future exploration.

| Material Class | Application | Relevant Finding |

| Phenanthroimidazole Derivatives | Blue and Green OLEDs | Possess good photophysical properties, thermal stability, and can be designed to achieve high external quantum efficiencies. researchgate.netrsc.org |

| Pyrene-Benzimidazole Derivatives | Blue OLEDs | A non-doped OLED using a pyrene-benzimidazole emitter showed pure blue electroluminescence with CIE coordinates of (0.148, 0.130). mdpi.com |

| 4-Nitroimidazole | Chemiluminescence | Studied for its catalytic effect in peroxyoxalate chemiluminescence reactions. sigmaaldrich.com |

Coordination Chemistry and Ligand Design for Metal Complexes

The molecular structure of this compound contains multiple potential donor atoms, making it a candidate for use as a ligand in coordination chemistry. Both the sulfonamide group and the nitrogen atoms of the imidazole ring can, in principle, coordinate to metal ions. The field has seen extensive research into the coordination behavior of both sulfonamides and imidazoles separately.

Heterocyclic sulfonamides are known to function as versatile ligands for transition metals like Cu(II), Zn(II), and Ni(II). nih.gov Coordination often occurs through the deprotonated nitrogen atom of the sulfonamide group (-SO₂-N⁻-), and sometimes involves an oxygen atom from the sulfonyl group, leading to chelate formation. nih.gov The resulting metal complexes often exhibit enhanced biological activities or novel catalytic properties compared to the free ligands. researchgate.net

Similarly, the imidazole ring is a classic ligand in coordination chemistry. Nitro-substituted imidazoles and benzimidazoles can act as stable ligands, forming complexes with various transition metals. nih.gov The coordination typically involves one of the ring nitrogen atoms. For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been synthesized and studied for their catalytic and biological potential. nih.gov

Given these precedents, this compound could act as a multidentate ligand, potentially binding a metal center through:

The deprotonated sulfonamide nitrogen.

One of the sulfonyl oxygen atoms.

A nitrogen atom from the imidazole ring.

This ability to chelate or bridge metal ions could lead to the formation of diverse and structurally interesting coordination polymers or discrete metal complexes with unique electronic, magnetic, or catalytic properties. While specific studies on metal complexes of this compound are not widely reported, the established coordination chemistry of its constituent functional groups provides a strong basis for its potential in ligand design.

Emerging Trends and Future Research Directions in 4 Nitro 1h Imidazole 5 Sulfonamide Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly embracing green chemistry to minimize its environmental footprint. For the synthesis of 4-nitro-1H-imidazole-5-sulfonamide and its derivatives, this translates to the development of more eco-friendly and efficient synthetic protocols.

Key green chemistry approaches being explored include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. A significant shift is underway towards the use of benign solvents like water. For instance, an eco-friendly aqueous approach has been successfully used for the formation of carbon-carbon bonds in the synthesis of imidazole-based hybrids. nih.gov This approach not only reduces environmental harm but can also simplify purification processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. wjbphs.com The synthesis of various imidazole (B134444) derivatives has been successfully achieved using microwave-assisted techniques, suggesting its potential applicability to the synthesis of this compound. wjbphs.com

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. A notable example is the use of lemon juice, a natural and inexpensive biocatalyst, for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This highlights the potential for exploring biocatalytic routes for the synthesis of the this compound core.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can lead to improved efficiency. Solvent-free conditions have been successfully applied to the synthesis of certain nitroimidazole derivatives, such as the use of potter's clay and sodium nitrite (B80452) under microwave conditions. nih.gov

The following table summarizes some green chemistry approaches applicable to imidazole synthesis:

| Green Chemistry Approach | Example Application in Imidazole Synthesis | Potential Benefits |

| Aqueous Synthesis | Formation of carbon-carbon bonds in imidazole hybrids in water. nih.gov | Reduced use of hazardous organic solvents, simplified workup. |

| Microwave-Assisted Synthesis | Synthesis of triphenyl-imidazole with high yields. wjbphs.com | Faster reaction times, higher yields, reduced side reactions. |

| Biocatalysis | Use of lemon juice as a catalyst for triaryl-imidazole synthesis. researchgate.net | Use of renewable resources, mild reaction conditions, high selectivity. |

| Solvent-Free Synthesis | Synthesis of 2-nitroimidazole (B3424786) using potter's clay and sodium nitrite. nih.gov | Reduced waste, potential for increased reaction rates. |

Chemoinformatic and Artificial Intelligence-Driven Design and Optimization of Analogues

The integration of chemoinformatic and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. For this compound, these computational approaches offer a powerful means to explore its chemical space and identify analogues with improved therapeutic profiles.

Key applications of these technologies include:

Virtual Screening and Hit Identification: AI-powered virtual screening can rapidly sift through vast libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. mdpi.com This can significantly reduce the time and cost associated with initial hit identification.

Lead Optimization: Machine learning models can predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of designed analogues. accscience.com This allows medicinal chemists to prioritize the synthesis of compounds with the most promising drug-like properties.

Generative AI for Novel Compound Design: Generative Adversarial Networks (GANs) and other generative models can design entirely new molecules with desired properties from scratch. nih.govnih.gov This opens up exciting possibilities for creating novel this compound analogues with enhanced efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies: Chemoinformatic tools can help to elucidate the complex relationships between the chemical structure of a compound and its biological activity. This understanding is crucial for the rational design of more potent and selective analogues.

The impact of AI on the drug discovery pipeline is summarized below:

| Drug Discovery Stage | Traditional Approach | AI-Driven Approach |

| Hit Identification | High-throughput screening of large compound libraries. | Virtual screening of vast databases, accelerating the identification of potential hits. mdpi.com |

| Lead Optimization | Iterative synthesis and testing of analogues. | Predictive modeling of ADME/Tox properties, guiding the design of optimized leads. accscience.com |

| Preclinical Development | Animal models for efficacy and toxicity testing. | AI models to predict potential toxicity in humans with higher accuracy. accscience.com |

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Understanding

A holistic understanding of the structure, properties, and biological activity of this compound and its analogues requires the integration of advanced experimental and computational techniques.

Advanced Experimental Methodologies:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This highly sensitive and specific analytical technique is crucial for the quantitative determination of nitroimidazole residues in various matrices, including biological samples. nih.govsmu.ca It plays a vital role in pharmacokinetic studies and for monitoring purposes.

Crystallography: X-ray crystallography provides precise three-dimensional structural information about the molecule, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding structure-activity relationships and for validating computational models. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation and for studying the dynamics of molecules in solution. Advanced NMR techniques can provide insights into the conformation and interactions of this compound with its biological targets.

Computational Methodologies:

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to understand the binding mode of drug candidates and to guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of this compound with its biological target over time. mdpi.com

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of molecules, such as charge distribution and reactivity. This information is crucial for understanding the mechanism of action and for designing analogues with improved electronic properties.

The synergy between these experimental and computational methods allows for a comprehensive characterization of this compound, from its fundamental chemical properties to its interactions within a biological system.

Challenges and Opportunities in the Synthesis and Exploration of Novel Nitroimidazole-Sulfonamide Architectures

Despite the promise of the this compound scaffold, several challenges and opportunities remain in its synthesis and the exploration of novel architectures.

Challenges:

Regioselectivity: The synthesis of specifically substituted imidazoles can be challenging due to issues with regioselectivity. The synthesis of 4-nitroimidazoles, for example, can be less straightforward than their 2- or 5-nitro counterparts. nih.govnih.gov

Functional Group Compatibility: The presence of multiple reactive functional groups (nitro, sulfonamide, imidazole ring) can complicate synthetic routes and require careful selection of protecting groups and reaction conditions.

Scalability: Developing synthetic routes that are efficient, cost-effective, and scalable for the large-scale production of drug candidates is a significant challenge.

Opportunities:

Exploration of Novel Architectures: There is a vast and underexplored chemical space around the this compound core. The synthesis of novel fused-ring systems or the introduction of diverse substituents could lead to the discovery of compounds with novel biological activities.

Hybrid Molecules: The design and synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores is a promising strategy for developing drugs with dual or synergistic modes of action. researchgate.netnih.gov

Targeting New Diseases: While nitroimidazoles have traditionally been used as antimicrobial agents, there is growing interest in their potential as anticancer and antiviral agents. mdpi.com The exploration of this compound analogues for these and other indications represents a significant opportunity.

The continued development of innovative synthetic methodologies, coupled with the power of computational design, will be crucial for overcoming the existing challenges and unlocking the full therapeutic potential of novel nitroimidazole-sulfonamide architectures.

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of 4-Nitro-1H-imidazole-5-sulfonamide?

- Methodological Answer: The compound’s structure and purity can be confirmed using:

- NMR Spectroscopy : To determine the chemical environment of hydrogen and carbon atoms, resolving substituent positions on the imidazole ring .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, ensuring no unexpected byproducts .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., nitro, sulfonamide) via characteristic absorption bands .

- X-ray Crystallography : For unambiguous 3D structural determination if single crystals are obtainable .

Q. What safety precautions are critical when handling nitroimidazole derivatives in the laboratory?

- Methodological Answer:

- Use personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks, as nitro groups may degrade into hazardous byproducts over time .

- Store in airtight, light-resistant containers to prevent decomposition, and dispose of waste via approved chemical disposal protocols .

Q. What synthetic routes are commonly employed for preparing nitroimidazole derivatives?

- Methodological Answer:

- Nitration of Imidazole Precursors : Introduce nitro groups via electrophilic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Functional Group Interconversion : Modify existing substituents (e.g., sulfonylation of amines) using reagents like chlorosulfonic acid .

- Optimization Tips : Monitor reaction temperature and pH to avoid over-nitration or ring degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, particularly in polymorphic forms?

- Methodological Answer:

- Use SHELX software (e.g., SHELXL/SHELXS) for high-resolution refinement, which can differentiate polymorphs by analyzing hydrogen bonding and packing motifs .

- Compare experimental data (e.g., unit cell parameters) with computational predictions to identify stable polymorphic forms .

Q. What strategies address contradictions in biological activity data across studies involving this compound?

- Methodological Answer:

- Systematic Meta-Analysis : Cross-validate data using multiple assays (e.g., antimicrobial vs. cytotoxicity screens) to isolate context-dependent effects .

- Control for Experimental Variables : Standardize solvent systems (e.g., DMSO concentration) and cell lines to reduce variability .

- Data Triangulation : Combine in vitro results with computational docking studies to clarify structure-activity relationships .

Q. How does graph set analysis of hydrogen bonding explain the crystal packing and stability of this compound?